(S)-2-(4-Chlorophenyl)pyrrolidine
CAS No.: 1217651-75-6
Cat. No.: VC21263570
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217651-75-6 |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | (2S)-2-(4-chlorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 |
| Standard InChI Key | CIHHGGKKRPPWSU-JTQLQIEISA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=CC=C(C=C2)Cl |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
(S)-2-(4-Chlorophenyl)pyrrolidine has the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . It features a five-membered pyrrolidine ring with a 4-chlorophenyl group attached at the 2-position in the S configuration. This stereochemistry is critical for its applications in asymmetric synthesis and pharmaceutical development.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties that make it valuable for research applications. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of (S)-2-(4-Chlorophenyl)pyrrolidine
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 g/mol |
| Boiling Point | 269°C |
| Density | 1.129 |
| Flash Point | 117°C |
| pKa | 9.58±0.10 (Predicted) |
| Recommended Storage Temperature | 2-8°C (protect from light) |
Source: Chemical properties data
The hydrochloride salt of this compound (C10H13Cl2N) has a slightly higher molecular weight of 218.12 g/mol and demonstrates different solubility characteristics compared to the free base .
Structural Characteristics
| Concentration | Volume needed for different quantities | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 4.5846 mL | 22.9232 mL | 45.8463 mL |
| 5 mM | 0.9169 mL | 4.5846 mL | 9.1693 mL |
| 10 mM | 0.4585 mL | 2.2923 mL | 4.5846 mL |
Source: Stock solution preparation data
Applications in Chemical Research
As a Building Block in Organic Synthesis
(S)-2-(4-Chlorophenyl)pyrrolidine serves as an important chiral building block in the synthesis of more complex molecules. Its defined stereochemistry at the 2-position makes it valuable for stereoselective synthetic approaches, particularly in medicinal chemistry and pharmaceutical development where specific three-dimensional arrangements are crucial for biological activity.
Role in Pharmaceutical Development
The pyrrolidine ring system, which forms the core of (S)-2-(4-Chlorophenyl)pyrrolidine, is a structural motif present in many biologically important and pharmacologically relevant alkaloids . This makes the compound particularly valuable in pharmaceutical research and development.
One example of a more complex molecule incorporating the (S)-2-(4-chlorophenyl)pyrrolidine structure is [(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone (also known as MSC2530818), which has been recorded in pharmaceutical databases and studied for potential therapeutic applications .
Biological Significance
Relevance of Pyrrolidine-Containing Compounds
The pyrrolidine ring system, which is the core structure of (S)-2-(4-Chlorophenyl)pyrrolidine, is found in numerous biologically active compounds. Spiro-pyrrolidine structures derived from building blocks like this compound are particularly notable in pharmaceutical research.
As noted in the scientific literature: "The spiro-pyrrolidine ring system is a structural motif present in many biologically important and pharmacologically relevant alkaloids. Spiro-pyrrolidine-indolin-2-one ring systems are also found in a number of alkaloids of biological importance" . These findings highlight the potential significance of (S)-2-(4-Chlorophenyl)pyrrolidine as a precursor in developing biologically active compounds.
Current Research and Future Directions
Role in Spiro Compound Development
Spiro scaffolds incorporating pyrrolidine rings are increasingly important in pharmaceutical research. As noted in research literature, "Spiro scaffolds are being used more and more in drug discovery because of their built-in three-dimensionality and structural variations, resulting in new synthetic routes to introduce spiro building blocks into more pharmaceutically active molecules" .
With its well-defined stereochemistry, (S)-2-(4-Chlorophenyl)pyrrolidine is positioned as a valuable precursor for the development of such spiro compounds, particularly those with potential biological activities. The compound's structural characteristics make it suitable for incorporation into more complex molecular frameworks with defined three-dimensional architectures.
Structural Analysis Applications
X-ray crystallographic studies of compounds related to (S)-2-(4-Chlorophenyl)pyrrolidine have provided valuable insights into the structural conformations that may influence chemical reactivity and biological activity. As noted in crystallographic research, "the primary goal for the X-ray analyses of [related compounds] is to obtain detailed information on the structural conformation that may be useful in understanding the chemical reactivity of such compounds" .
This suggests that further structural analysis of (S)-2-(4-Chlorophenyl)pyrrolidine and its derivatives could yield important information for guiding future synthetic and medicinal chemistry efforts.
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